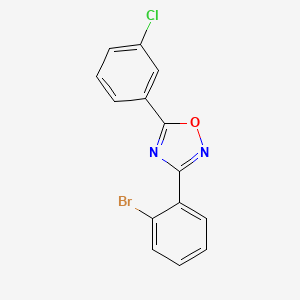

3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(2-bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClN2O/c15-12-7-2-1-6-11(12)13-17-14(19-18-13)9-4-3-5-10(16)8-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRHRDZBLZWKSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC(=CC=C3)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674498 | |

| Record name | 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033201-83-0 | |

| Record name | 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and drug development.[1] This scaffold is recognized as a valuable bioisostere for amide and ester functionalities. Its rigid, planar structure and unique electronic properties allow it to engage in specific molecular interactions, often leading to enhanced metabolic stability, improved pharmacokinetic profiles, and potent biological activity.[2] Molecules incorporating the 1,2,4-oxadiazole core have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3]

This guide provides a comprehensive, field-proven pathway for the synthesis of a specific disubstituted derivative, 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole . The narrative focuses on the causality behind experimental choices, ensuring that the described protocols are robust and self-validating for researchers, scientists, and drug development professionals.

Retrosynthetic Strategy and Pathway Rationale

The most reliable and widely adopted method for constructing 3,5-disubstituted-1,2,4-oxadiazoles involves the condensation of an amidoxime with an acylating agent, followed by a dehydrative cyclization.[2][4] This approach offers high yields and a modular nature, allowing for diverse substitutions on the final ring system.

Our retrosynthetic analysis of the target molecule identifies two key precursors:

-

2-Bromobenzamidoxime : This precursor will form the 3-position of the oxadiazole ring.

-

3-Chlorobenzoyl Chloride : This acylating agent will form the 5-position of the ring.

The forward synthesis, therefore, involves three primary stages: the preparation of each precursor followed by their coupling and cyclization to yield the final product.

Caption: Retrosynthetic analysis of the target oxadiazole.

Part 1: Synthesis of Precursor A - 2-Bromobenzamidoxime

The synthesis of an amidoxime from its corresponding nitrile is a standard and efficient transformation. The reaction proceeds via the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile.

Experimental Protocol: 2-Bromobenzamidoxime

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromobenzonitrile (10.0 g, 54.9 mmol) and ethanol (100 mL).

-

Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (5.72 g, 82.4 mmol) and sodium carbonate (8.73 g, 82.4 mmol) in water (50 mL). Add this aqueous solution to the flask containing the nitrile.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Isolation: Pour the concentrated mixture into 200 mL of ice-cold water. A white precipitate will form. Stir for 30 minutes to ensure complete precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum. The resulting 2-bromobenzamidoxime is typically of sufficient purity for the next step. If further purification is needed, it can be recrystallized from an ethanol/water mixture.

-

Expected Yield: 85-95%

-

Appearance: White crystalline solid

-

Part 2: Synthesis of Precursor B - 3-Chlorobenzoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental organic reaction. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, which simplifies product isolation.[5]

Experimental Protocol: 3-Chlorobenzoyl Chloride

-

Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl gas), place 3-chlorobenzoic acid (10.0 g, 63.9 mmol).

-

Reagent Addition: Carefully add thionyl chloride (15 mL, 205 mmol, ~3.2 equivalents) to the flask. A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.

-

Reaction: Heat the mixture to reflux (approximately 80°C) for 2-3 hours. The reaction is complete when the evolution of gas ceases and the mixture becomes a clear, homogeneous solution.

-

Isolation: Allow the flask to cool to room temperature. The excess thionyl chloride can be removed by distillation under atmospheric pressure, followed by vacuum distillation to purify the 3-chlorobenzoyl chloride.[5]

-

Expected Yield: 90-97%

-

Appearance: Colorless to light-yellow oil

-

Part 3: Core Synthesis of 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole

This final stage involves the acylation of the amidoxime with the acyl chloride to form an O-acylamidoxime intermediate, which undergoes in-situ thermal cyclization to the desired 1,2,4-oxadiazole.[2][6] Pyridine is an ideal choice as it acts as both a solvent and a base to neutralize the HCl generated during the acylation step.

Reaction Mechanism and Rationale

The reaction proceeds in two distinct mechanistic steps:

-

O-Acylation: The nucleophilic nitrogen of the amidoxime's hydroxyl group attacks the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. This forms a tetrahedral intermediate which collapses, eliminating a chloride ion to yield the protonated O-acylamidoxime. Pyridine deprotonates this intermediate.

-

Dehydrative Cyclization: The amino group of the O-acylamidoxime then performs an intramolecular nucleophilic attack on the adjacent carbonyl carbon. The subsequent loss of a water molecule results in the formation of the stable, aromatic 1,2,4-oxadiazole ring. Heating the reaction mixture provides the necessary activation energy for this dehydration and cyclization process.[4]

Experimental Protocol: Final Product Synthesis

-

Setup: Dissolve 2-bromobenzamidoxime (5.0 g, 23.2 mmol) in anhydrous pyridine (50 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

-

Acylation: Add 3-chlorobenzoyl chloride (4.48 g, 25.6 mmol, 1.1 equivalents) dropwise to the cooled solution over 20 minutes, ensuring the temperature remains below 5°C.

-

Intermediate Formation: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2 hours.

-

Cyclization: Heat the reaction mixture to reflux (approximately 115°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC until the intermediate spot disappears.

-

Workup: Cool the reaction mixture to room temperature and carefully pour it into 300 mL of ice-cold water. A solid precipitate will form. Stir the slurry for 30 minutes.

-

Isolation & Purification: Collect the crude product by vacuum filtration. Wash the solid sequentially with cold water (2 x 50 mL), 1M HCl (2 x 50 mL) to remove residual pyridine, and finally with more water until the filtrate is neutral. Dry the product under vacuum. For higher purity, the crude solid can be recrystallized from ethanol.

Data Summary

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount Used | Molar Equiv. |

| 2-Bromobenzamidoxime | 215.05 | 5.0 g | 1.0 |

| 3-Chlorobenzoyl Chloride | 175.01 | 4.48 g | 1.1 |

| Pyridine (Solvent/Base) | 79.10 | 50 mL | - |

| Product | 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole | - | Expected Yield: 75-85% |

Characterization and Validation

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques. The logical flow of this process is crucial for self-validation of the protocol.

Caption: Logical workflow for product purification and characterization.

Expected Analytical Data:

-

¹H NMR (CDCl₃, 400 MHz): Expect aromatic proton signals in the range of δ 7.2-8.2 ppm. The distinct coupling patterns for the 1,2-disubstituted (bromophenyl) and 1,3-disubstituted (chlorophenyl) rings will be key identifiers.

-

¹³C NMR (CDCl₃, 100 MHz): Expect signals for the two oxadiazole carbons around δ 168-175 ppm, along with a series of signals in the aromatic region (δ 120-140 ppm).

-

Mass Spectrometry (ESI+): The mass spectrum should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₄H₈BrClN₂O. The characteristic isotopic pattern for molecules containing both bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will be a definitive confirmation.

-

IR (KBr, cm⁻¹): Look for characteristic absorption bands for C=N stretching (around 1615 cm⁻¹), C-O-C stretching within the ring (around 1250 cm⁻¹), and aromatic C-H stretching (above 3000 cm⁻¹).

References

-

Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(21), 6593. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. Available at: [Link]

-

Pace, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(10), 313. Available at: [Link]

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 539-548. Available at: [Link]

-

Antipin, R., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7542. Available at: [Link]

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-Oxadiazoles. Pharmaceutical Chemistry Journal, 39(10), 539-548. Available at: [Link]

-

Li, Z., et al. (2023). NHC-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Amidoximes and Aldehydes. Organic Letters, 25(10), 1708-1713. Available at: [Link]

-

Sharma, P., & Kumar, R. (2018). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences Review and Research, 50(1), 113-121. Available at: [Link]

-

Organic Syntheses. o-CHLOROBENZOYL CHLORIDE. Organic Syntheses, Coll. Vol. 1, p.155 (1941); Vol. 3, p.29 (1923). Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Medicine. (2022). Synthesis of Different Oxadiazoles: A Critical Review. IJPSM, 7(5). Available at: [Link]

- Patent US3996274A. Method for producing chlorobenzoyl chloride. Google Patents.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the physicochemical properties of the novel heterocyclic compound, 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its role as a bioisosteric replacement for amide and ester functionalities, which can enhance metabolic stability and other pharmacokinetic properties.[1] This document will delve into the synthesis, structural elucidation, and critical physicochemical parameters of this specific derivative, offering both theoretical insights and detailed experimental protocols. The intended audience includes researchers in drug discovery and development who require a thorough understanding of this compound's characteristics for potential therapeutic applications.

Introduction: The Significance of the 1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and analgesic properties.[2][3] The oxadiazole ring is considered a bioisostere for ester and amide groups, meaning it can mimic the spatial arrangement and electronic properties of these functional groups while offering improved metabolic stability.[1] The thermal and chemical resistance of the oxadiazole ring further contributes to its desirability as a scaffold in drug design.[1]

The subject of this guide, 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole, combines this valuable heterocyclic core with halogenated phenyl rings. The presence of bromine and chlorine atoms can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the precise physicochemical properties of this molecule is therefore crucial for predicting its behavior in biological systems and for guiding its development as a potential therapeutic agent.

Synthesis and Structural Elucidation

While specific synthesis data for 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole is not detailed in the provided search results, a general and robust method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid derivative.[3][4] A plausible synthetic route is outlined below.

Representative Synthetic Pathway

A common method for forming the 1,2,4-oxadiazole ring is the condensation of an amidoxime with an acyl chloride or a carboxylic acid activated with a coupling agent.[4]

Diagram of a Plausible Synthetic Workflow

Caption: Workflow for determining the melting point of a crystalline solid.

Lipophilicity (LogP)

Lipophilicity, quantified as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design. It describes the distribution of a compound between a nonpolar (octanol) and a polar (water) phase. [5]LogP influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. [6]For oral drugs, a LogP value between 1.35 and 1.8 is often considered ideal for absorption, while drugs targeting the central nervous system may require a higher LogP of around 2. [5]

Experimental Protocol: Shake-Flask Method for LogP Determination

-

Phase Preparation: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4).

-

Compound Dissolution: Dissolve a precisely weighed amount of the compound in one of the phases (usually the one in which it is more soluble).

-

Partitioning: Combine the two phases in a separatory funnel and shake vigorously to allow the compound to partition between the aqueous and organic layers until equilibrium is reached. [7]4. Phase Separation: Allow the layers to separate completely.

-

Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate LogP using the formula: LogP = log([Concentration in octanol] / [Concentration in water]). [5]

Aqueous Solubility

Solubility is a key determinant of a drug's bioavailability and is a critical factor in formulation development. [8]Poor aqueous solubility can lead to low absorption and insufficient therapeutic effect. [9]Solubility can be assessed through kinetic or thermodynamic methods. [9][10]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).

-

Equilibration: Agitate the suspension at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound. [11]3. Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken as filtration may lead to underestimation due to adsorption to the filter material. [10]4. Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method like HPLC.

-

Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Potential Applications and Future Directions

Given the broad spectrum of biological activities associated with the 1,2,4-oxadiazole scaffold, 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole represents a promising candidate for further investigation in several therapeutic areas. [3][12]The halogenated phenyl substituents may enhance its activity and modulate its pharmacokinetic profile. Future research should focus on:

-

Biological Screening: Evaluating the compound's efficacy in a panel of in vitro assays for anticancer, anti-inflammatory, and antimicrobial activities. [1][2]* Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand how modifications to the phenyl rings affect biological activity.

-

In Vivo Studies: Assessing the compound's pharmacokinetic properties and efficacy in relevant animal models.

Conclusion

3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole is a compound of significant interest due to its privileged 1,2,4-oxadiazole core and halogenated substituents. While specific experimental data for this molecule is limited, this guide provides a robust framework for its synthesis, characterization, and the determination of its critical physicochemical properties. The detailed protocols and theoretical background presented herein are intended to equip researchers with the necessary tools to further investigate this and similar compounds for their potential as novel therapeutic agents.

References

-

- PubMed Central

-

- PMC - PubMed Central

-

- PMC - PubMed Central

-

- ACS Publications

-

- ResearchGate

-

- ResearchGate

-

- WuXi AppTec

-

- Wired Chemist

-

- University of Calgary

-

- Mettler Toledo

-

- NCBI

-

- Rheolution

-

- Lund University Publications

-

- PubChem

-

- jove.com

-

- YouTube

-

- JournalsPub

-

- YouTube

-

- YouTube

-

- NIH

-

- IJPS Online

-

- Semantic Scholar

-

- STM Journals

-

- International Journal of Pharmaceutical Sciences and Medicine (IJPSM)

-

- MDPI

-

- ChemicalBook

-

- Labsolu

-

- Protheragen Lab

-

- Benchchem

-

- PubMed

-

- MDPI

-

- MDPI

-

- ResearchGate

Sources

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. youtube.com [youtube.com]

- 6. LogP/LogD/pKa Analysis - Protheragen Lab [labs.protheragen.ai]

- 7. youtube.com [youtube.com]

- 8. rheolution.com [rheolution.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity Screening of 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole

<_ _>

Abstract

This technical guide provides a comprehensive framework for the biological activity screening of the novel heterocyclic compound, 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known to impart a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] The presence of halogenated phenyl rings at the 3- and 5-positions of the oxadiazole core suggests the potential for significant biological activity, making a systematic screening approach essential. This document outlines a tiered screening cascade, beginning with preliminary in silico predictions and progressing through robust in vitro assays to identify and characterize the therapeutic potential of this compound. Detailed, field-proven protocols are provided for each experimental stage, accompanied by the scientific rationale underpinning the methodological choices.

Introduction and Rationale

The 1,2,4-oxadiazole nucleus is a five-membered heterocyclic ring that has garnered significant interest in drug discovery.[4][5] Its derivatives are known to exhibit a broad spectrum of biological activities.[2][3] The specific compound, 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole, features two halogen-substituted aryl moieties. Halogens can influence a molecule's pharmacokinetic and pharmacodynamic properties by modulating lipophilicity, metabolic stability, and binding interactions with biological targets. This structural arrangement makes the compound a compelling candidate for extensive biological evaluation.

This guide proposes a multi-faceted screening approach to elucidate the bioactivity profile of this molecule. The strategy is designed to be both comprehensive and efficient, maximizing the potential for discovering significant therapeutic properties while conserving resources. The screening cascade will encompass anticancer, antimicrobial, and anti-inflammatory activities, which are common therapeutic areas for oxadiazole derivatives.[1][3]

Preliminary Assessment: In Silico ADMET Prediction

Before commencing wet lab experiments, it is prudent to perform an in silico assessment of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This computational approach helps to identify potential liabilities early in the drug discovery process and can guide the prioritization of subsequent in vitro assays.[6][7][8][9]

Methodology

A variety of software platforms can be utilized for ADMET prediction. These tools employ algorithms based on large datasets of known drug molecules to forecast the pharmacokinetic and toxicity profiles of novel compounds.[6][7]

Key Parameters to Evaluate:

-

Lipinski's Rule of Five: Assesses drug-likeness based on molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors.[6]

-

Aqueous Solubility: Predicts the solubility of the compound in water, which is crucial for absorption.

-

Blood-Brain Barrier (BBB) Permeability: Estimates the likelihood of the compound crossing the BBB, which is relevant for neurological targets.

-

CYP450 Enzyme Inhibition: Predicts potential drug-drug interactions by assessing the inhibition of major cytochrome P450 isoforms.[10]

-

Hepatotoxicity: Forecasts the potential for liver toxicity.

-

Carcinogenicity and Mutagenicity: Provides an early indication of potential long-term toxicities.

The results of the in silico analysis should be compiled into a summary table to provide a clear overview of the compound's predicted developability profile.

Tier 1 Screening: Primary Biological Assays

The initial phase of in vitro screening will involve a panel of assays designed to detect broad biological activity in key therapeutic areas.

Anticancer Activity: Cytotoxicity Screening

The potential of 1,2,4-oxadiazole derivatives as anticancer agents is well-documented.[1][3][11][12] A primary cytotoxicity screen against a panel of human cancer cell lines is a fundamental first step.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]

Workflow Diagram:

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.[14]

-

Compound Preparation: Prepare a stock solution of 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.

-

Cell Treatment: Treat the cells with the various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-only and untreated controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14][16]

-

Solubilization: Add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation:

| Cell Line | Tissue of Origin | IC50 (µM) of Test Compound | IC50 (µM) of Positive Control (e.g., Doxorubicin) |

| MCF-7 | Breast Adenocarcinoma | ||

| A549 | Lung Carcinoma | ||

| HCT-116 | Colorectal Carcinoma | ||

| PC-3 | Prostate Adenocarcinoma |

Antimicrobial Activity: Broth Microdilution Assay

The emergence of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[18][19][20] The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[21][22][23][24]

This assay quantitatively measures the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22][24]

Workflow Diagram:

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[25]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[23]

-

Inoculation: Inoculate each well containing the compound dilutions with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[24]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[22][25]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[24]

Data Presentation:

| Microorganism | Gram Stain/Type | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Positive Control (e.g., Ciprofloxacin/Fluconazole) |

| Staphylococcus aureus | Gram-positive | ||

| Escherichia coli | Gram-negative | ||

| Pseudomonas aeruginosa | Gram-negative | ||

| Candida albicans | Fungal |

Tier 2 Screening: Mechanistic and Secondary Assays

If promising activity is observed in the primary screens, Tier 2 assays are employed to investigate the mechanism of action and further characterize the compound's biological effects.

Anti-inflammatory Activity: COX-2 Inhibition Assay

Many anti-inflammatory drugs function by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[26] An in vitro assay to measure the inhibition of COX-2 can reveal potential anti-inflammatory properties.

This assay measures the peroxidase activity of COX-2, which generates a fluorescent product, allowing for the quantification of enzyme inhibition.[27]

Workflow Diagram:

Caption: Workflow for a fluorometric COX-2 inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, the test compound at various concentrations, a reaction buffer, a fluorometric probe, and necessary cofactors.[27][28]

-

Assay Setup: In a 96-well plate, combine the reaction buffer, probe, cofactor, and either the test inhibitor or a vehicle control.[29]

-

Enzyme Addition: Add the COX-2 enzyme solution to each well and pre-incubate to allow for inhibitor binding.[26]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[27][28]

-

Fluorescence Measurement: Immediately begin measuring the fluorescence in a kinetic mode using a microplate reader. The rate of increase in fluorescence is proportional to the COX-2 activity.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value.

Data Presentation:

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) (Optional) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Test Compound | |||

| Celecoxib (Positive Control) |

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous approach to the biological activity screening of 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole. The proposed tiered strategy, from in silico prediction to primary and secondary in vitro assays, allows for a comprehensive evaluation of its therapeutic potential. Positive results in any of these screening assays would warrant further investigation, including more advanced mechanistic studies, in vivo efficacy models, and detailed structure-activity relationship (SAR) studies to optimize the lead compound.

References

-

Kumar, A., & Bhatia, R. (2022). Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. JOJ Public Health, 6(5), 555699. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Springer Nature. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Khasawneh, H. E. N., et al. (2025). Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. Results in Chemistry, 15, 102271. [Link]

-

Garg, A., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 26(16), 4933. [Link]

-

American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS. [Link]

-

Pandey, H., & Chourasiya, R. K. (2025). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. ResearchGate. [Link]

-

National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

-

Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. RJPT. [Link]

-

Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

MDPI. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]

-

Scilit. (n.d.). Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. Scilit. [Link]

-

Wikipedia. (n.d.). Broth microdilution. Wikipedia. [Link]

-

ACS Publications. (2026). Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. ACS Publications. [Link]

-

International Journal of Advanced Research. (n.d.). Oxadiazole derivatives as potential egfr protein kinase inhibitors: prediction of in-silico admet properties and molecular docki. IJAR. [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

-

BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

-

National Institutes of Health. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. NIH. [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

-

National Institutes of Health. (n.d.). A two-decade overview of oxadiazole derivatives as promising anticancer agents. NIH. [Link]

-

ResearchGate. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. ResearchGate. [Link]

-

Balouiri, M., Sadiki, M., & Koraichi, I. S. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. [Link]

-

MDPI. (n.d.). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. [Link]

-

National Institutes of Health. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. NIH. [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

YouTube. (2023). functional in vitro assays for drug discovery. YouTube. [Link]

-

MDPI. (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. [Link]

-

ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF ASYMMETRICAL 3,5-DISUBSTITUTED-1,2,4-OXADIAZOLES. ResearchGate. [Link]

-

MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]

-

National Institutes of Health. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

-

SciELO. (n.d.). Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. SciELO. [Link]

-

BioIVT. (n.d.). Enzyme Inhibition Studies. BioIVT. [Link]

-

Journal of Applied Pharmaceutical Research. (2022). In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity. JOAPR. [Link]

-

PubMed Central. (n.d.). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. PMC. [Link]

-

Journal of Applied Pharmaceutical Research. (2022). In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity. JOAPR. [Link]

-

ResearchGate. (2024). In-silico predictive binding affinity and ADMET of novel n-[5-(2-fluorophenyl)-1, 3, 4-oxadiazole-carboxamide derivatives towards prot. ResearchGate. [Link]

-

ResearchGate. (2024). In silico molecular screening and ADMET evaluation of 2,5-disubstituted-1,3,4-oxadiazole derivatives for anticancer potential. ResearchGate. [Link]

-

ResearchGate. (n.d.). 3,5-Disubstituted 1,2,4-oxadiazoles 13 obtained from N-Boc amino acids.... ResearchGate. [Link]

-

PubChem. (n.d.). 3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole. PubChem. [Link]0)

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rjptonline.org [rjptonline.org]

- 5. mdpi.com [mdpi.com]

- 6. journalijar.com [journalijar.com]

- 7. japtronline.com [japtronline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. bioivt.com [bioivt.com]

- 11. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. clyte.tech [clyte.tech]

- 15. broadpharm.com [broadpharm.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. static.igem.wiki [static.igem.wiki]

- 18. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society [acs.digitellinc.com]

- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. protocols.io [protocols.io]

- 22. Broth microdilution - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. Broth Microdilution | MI [microbiology.mlsascp.com]

- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 26. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. assaygenie.com [assaygenie.com]

- 28. cdn.caymanchem.com [cdn.caymanchem.com]

- 29. bpsbioscience.com [bpsbioscience.com]

In vitro evaluation of 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole

An In-Depth Technical Guide for the In Vitro Evaluation of 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole

Introduction: Rationale and Scientific Context

The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] It frequently serves as a bioisostere for amide and ester functionalities, a strategic substitution that can enhance metabolic stability and modulate the selectivity of potential drug candidates.[1][3] Derivatives of the 1,2,4-oxadiazole scaffold have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4][5]

The subject of this guide, 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole, is a novel chemical entity featuring a diaryl-substituted oxadiazole core. The specific halogenation pattern—a bromine atom on the 2-position of one phenyl ring and a chlorine atom on the 3-position of the other—presents a unique electronic and steric profile. Halogen atoms can significantly influence a molecule's pharmacokinetic properties and its ability to form halogen bonds with biological targets, potentially leading to enhanced potency and selectivity.

This document provides a comprehensive framework for the systematic in vitro evaluation of this compound. The goal is to build a robust data package to characterize its biological activity, elucidate its mechanism of action, and assess its drug-like properties. This guide is structured as a phased, decision-driven process, mirroring a standard preclinical drug discovery campaign.

Phase 1: Foundational Bioactivity and Cytotoxicity Screening

The initial phase is designed to answer the fundamental question: Does this compound exhibit biological activity in a cellular context? A broad cytotoxicity screen is the most efficient starting point, providing a foundational dataset to guide subsequent, more focused investigations.

Rationale for Initial Cytotoxicity Screening

Many 1,2,4-oxadiazole derivatives have been identified as potent inducers of apoptosis in cancer cells.[4][6] Therefore, screening against a diverse panel of human cancer cell lines is a logical first step. This approach maximizes the probability of identifying a responsive cell type and provides an early indication of potential therapeutic applications. A parallel screen against a non-cancerous cell line (e.g., human fibroblasts or epithelial cells) is crucial for assessing preliminary selective toxicity.

Experimental Workflow: Foundational Screening

Caption: High-level workflow for initial cytotoxicity screening.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][8]

-

Cell Seeding: Seed cells into 96-well flat-bottom plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 2X serial dilution series of 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole in culture medium from the 10 mM DMSO stock. Final concentrations should range from 0.01 µM to 100 µM. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).

-

Cell Treatment: Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the data to the vehicle control (100% viability) and calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) using non-linear regression analysis.

Data Presentation: Summary of Cytotoxicity

The results should be summarized in a clear, tabular format.

| Cell Line | Type | IC₅₀ (µM) | Selectivity Index (SI)¹ |

| MCF-7 | Breast Adenocarcinoma | Value | Value |

| HCT-116 | Colorectal Carcinoma | Value | Value |

| A549 | Lung Carcinoma | Value | Value |

| MRC-5 | Normal Lung Fibroblast | Value | N/A |

¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells.

Phase 2: Mechanism of Action (MoA) Elucidation

If the compound demonstrates potent and selective cytotoxicity (e.g., IC₅₀ < 10 µM and SI > 5 in a specific cell line), the next phase is to investigate how it kills the cells. Key questions include: Is the cell death apoptotic or necrotic? What is the molecular target?

Decision Point Workflow

Caption: Decision workflow following initial cytotoxicity screening.

Protocol: Caspase-Glo® 3/7 Assay

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

-

Cell Seeding and Treatment: Seed the most sensitive cancer cell line ("Cell Line X") in white-walled 96-well plates. Treat with the compound at concentrations around its IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24, 48, and 72 hours.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

-

Assay Procedure: Remove plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents on a plate shaker for 2 minutes and then incubate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Analysis: A significant, dose-dependent increase in luminescence compared to the vehicle control indicates apoptosis induction.

Strategy: Molecular Target Identification

Identifying the direct protein target of a small molecule is a critical step in drug discovery.[9][10] Several advanced methods can be employed.

-

Affinity-Based Methods: These techniques involve chemically modifying the compound to "pull down" its binding partners from a cell lysate.[9][11]

-

Immobilization on Beads: The compound is attached to a solid support (e.g., agarose beads) via a linker. The beads are then incubated with cell lysate, and bound proteins are identified by mass spectrometry.[11][12]

-

Biotin Tagging: The compound is conjugated with a biotin tag, which has a high affinity for streptavidin. This complex is used to capture target proteins from a lysate.[9]

-

-

Label-Free Methods: These methods use the unmodified compound and rely on the principle that drug binding can alter a protein's physical properties.[11]

-

Drug Affinity Responsive Target Stability (DARTS): This technique leverages the observation that small molecule binding can stabilize a target protein against protease digestion.[9][12] The process involves treating cell lysate with the compound, followed by limited proteolysis. Stabilized proteins are then identified by comparing protein bands on an SDS-PAGE gel or through mass spectrometry.[9][12]

-

Caption: Conceptual workflow for the DARTS method.

Phase 3: In Vitro ADME & Safety Pharmacology

A biologically active compound is only a viable drug candidate if it possesses favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[13] Early in vitro ADME assays are essential for de-risking candidates.[14]

Key In Vitro ADME Assays

A standard panel of assays provides critical data for predicting human pharmacokinetics and potential drug-drug interactions.[13][14]

| Assay | Purpose | Methodology |

| Metabolic Stability | To determine the rate of metabolism by liver enzymes.[15] | Incubate the compound with human liver microsomes or hepatocytes and measure its disappearance over time via LC-MS/MS.[16] |

| CYP450 Inhibition | To assess the potential for drug-drug interactions (DDIs).[13][14] | Measure the compound's ability to inhibit the activity of major CYP isozymes (e.g., 3A4, 2D6, 2C9) using specific probe substrates.[17] |

| Plasma Protein Binding | To determine the fraction of compound bound to plasma proteins, which influences its distribution and availability. | Use rapid equilibrium dialysis (RED) or ultrafiltration to separate bound and unbound fractions, followed by LC-MS/MS quantification.[14] |

| hERG Inhibition | To assess the risk of cardiac arrhythmia (QT prolongation). | Use electrophysiological patch-clamp assays on cells expressing the hERG potassium channel.[14] |

Protocol: Microsomal Metabolic Stability

-

Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system, and phosphate buffer (pH 7.4).

-

Initiation: Pre-warm the mixture to 37°C. Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM).

-

Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of compound depletion.

Conclusion and Future Directions

This guide outlines a rigorous, phased approach to the comprehensive in vitro evaluation of 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole. The workflow is designed to efficiently characterize the compound's bioactivity, uncover its mechanism of action, and assess its potential as a drug candidate.

The data generated through these studies will form a self-validating package. For instance, if the compound is a potent apoptosis inducer with a specific molecular target and shows good metabolic stability and low off-target activity, it would be a strong candidate for lead optimization and subsequent in vivo efficacy studies. Conversely, poor metabolic stability or significant hERG inhibition would be red flags, prompting either chemical modification to mitigate these liabilities or discontinuation of the project. This structured evaluation ensures that resources are focused on compounds with the highest probability of success in the long and complex journey of drug development.

References

- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central.

- Enhance Your DMPK Studies with In Vitro Metabolism. Labcorp.

- Target Identification and Validation (Small Molecules). University College London.

- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.

- Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.

- Small-molecule Target and Pathway Identific

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC. PubMed Central.

- In Vitro ADME Assays and Services.

- 3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole. Benchchem.

- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety.

- Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics d

- In Vitro Cytotoxicity Assay. Alfa Cytology.

- Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke. PubMed.

- Predicting drug pharmacokinetics in humans from in vitro metabolism studies | Biochemical Society Transactions. Portland Press.

- Drug Metabolism Assays. BioIVT.

- Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors.

- Cytotoxicity assays. Sigma-Aldrich.

- Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Publishing.

- Cytotoxicity Assays. Thermo Fisher Scientific - US.

- In Vitro Cytotoxicity Assays: Applic

- Update on in vitro cytotoxicity assays for drug development.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.

- 3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole | C14H8BrClN2O | CID - PubChem. PubChem.

- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review.

- A comprehensive review of recent advances in the biological activities of 1,2,4‐oxadiazoles. Wiley Online Library.

- Buy 3-(3-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole | 1004672-03-0. Smolecule.

- Biological activity of oxadiazole and thiadiazole deriv

Sources

- 1. benchchem.com [benchchem.com]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. rjptonline.org [rjptonline.org]

- 7. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]

- 8. kosheeka.com [kosheeka.com]

- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. labcorp.com [labcorp.com]

- 14. criver.com [criver.com]

- 15. bioivt.com [bioivt.com]

- 16. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]

- 17. portlandpress.com [portlandpress.com]

Structure-activity relationship of brominated and chlorinated 1,2,4-oxadiazoles

An In-Depth Technical Guide to the Structure-Activity Relationship of Brominated and Chlorinated 1,2,4-Oxadiazoles

Executive Summary

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and its role as a bioisosteric replacement for amide and ester functionalities.[1][2] The strategic introduction of halogen atoms, particularly bromine and chlorine, onto this heterocyclic core or its substituents, has emerged as a powerful strategy for modulating pharmacokinetic properties and enhancing target affinity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of brominated and chlorinated 1,2,4-oxadiazoles. We will explore the causal-driven rationale behind synthetic choices, the nuanced effects of halogen selection and placement on biological activity, and the critical role of halogen bonding in ligand-receptor interactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage halogenation as a sophisticated tool in rational drug design.

Foundational Principles: The Synergy of the Oxadiazole Core and Halogenation

The 1,2,4-Oxadiazole: A Privileged Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle recognized for its chemical robustness and versatile biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Its utility in drug design is significantly enhanced by its ability to act as a bioisostere, mimicking the geometry and hydrogen-bonding capabilities of esters and amides while being resistant to hydrolytic degradation by esterases and amidases.[2][4] This inherent stability provides a solid foundation upon which further molecular refinements can be built.

The Strategic Role of Bromine and Chlorine in Drug Design

For decades, halogens were incorporated into drug candidates primarily to increase lipophilicity, thereby enhancing membrane permeability, or to block sites of metabolic oxidation.[5][6] However, our understanding has evolved significantly. The modern medicinal chemist employs bromine and chlorine for a more sophisticated set of purposes:

-

Modulation of Physicochemical Properties: Halogen substitution systematically alters a molecule's size, lipophilicity, and electronic distribution, which can fine-tune its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Targeted Interactions via Halogen Bonding: A pivotal advance has been the recognition of the halogen bond, a noncovalent interaction where the halogen atom acts as a Lewis acid (electrophile).[7][8] This occurs due to an electropositive region on the halogen atom, known as the σ-hole, which can interact favorably with Lewis bases (nucleophiles) like the backbone carbonyl oxygens found in every protein.[8][9] The strength of this interaction follows the trend I > Br > Cl > F, making bromine and chlorine highly effective tools for enhancing binding affinity and selectivity.[8]

Synthetic Pathways to Halogenated 1,2,4-Oxadiazoles

The synthesis of these target compounds relies on robust and well-established heterocyclic chemistry, with halogen atoms typically introduced via halogenated starting materials.

Core Synthesis of the 1,2,4-Oxadiazole Ring

The most prevalent and versatile method for constructing the 3,5-disubstituted 1,2,4-oxadiazole ring involves a two-step sequence: the O-acylation of an amidoxime with a carboxylic acid derivative (like an acyl chloride), followed by a cyclodehydration reaction.[10][11][12] An alternative powerful route is the 1,3-dipolar cycloaddition between a nitrile and a nitrile oxide.[10]

Caption: General synthetic workflow for halogenated 1,2,4-oxadiazoles.

Protocol: Synthesis of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole

This protocol is a representative example of the amidoxime acylation-cyclization pathway, a self-validating system where the formation of intermediates and the final product can be monitored by techniques like TLC and confirmed by spectroscopic analysis.

Step 1: Amidoxime Formation

-

To a solution of isonicotinonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting crude product (isonicotinamidine) by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure amidoxime.

Step 2: O-Acylation and Cyclodehydration

-

Dissolve the isonicotinamidine (1.0 eq) in a suitable aprotic solvent such as pyridine or dioxane.

-

Cool the solution to 0 °C in an ice bath.

-

Add 4-chlorobenzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and then heat to 100-120 °C for 8-12 hours. The heat facilitates both the acylation and the subsequent cyclodehydration.[13]

-

Monitor the formation of the 1,2,4-oxadiazole by TLC.

-

After completion, pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final compound.

Validation: The structure of the final product must be rigorously confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.[14]

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of halogenated 1,2,4-oxadiazoles is exquisitely sensitive to the nature of the halogen (Br vs. Cl) and its position on the appended aromatic rings.

The Critical Impact of Halogen Position

SAR studies on various 1,2,4-oxadiazole series consistently demonstrate that the placement of the halogen substituent is a key determinant of potency. For instance, in a series of anti-tubercular 1,2,4-oxadiazoles, electron-withdrawing groups and halogens on a phenyl ring were found to confer good activity.[13]

-

Para-Position: Often preferred as it projects the halogen into solvent-exposed regions or specific sub-pockets of a binding site without causing steric clashes with the core scaffold. A para-chloro or para-bromo substituent can significantly enhance activity by forming a key halogen bond or by favorably occupying a hydrophobic pocket.

-

Meta-Position: Can influence the electronic properties of the ring and position the halogen to interact with different residues compared to the para-position.

-

Ortho-Position: Substitution at this position is often detrimental due to steric hindrance, which can force the aryl ring out of planarity with the oxadiazole, disrupting optimal binding conformations.

Bromine vs. Chlorine: A Comparative Analysis

While often used interchangeably as bioisosteres, bromine and chlorine possess distinct properties that can be exploited in lead optimization.[15]

-

Size and Polarizability: Bromine is larger and more polarizable than chlorine. This can lead to enhanced van der Waals interactions in a binding pocket.

-

Halogen Bonding Strength: Bromine is a stronger halogen bond donor than chlorine.[8] If a halogen bond with a protein backbone atom is a primary driver of affinity, a bromo-substituted analog will often be more potent than its chloro counterpart. Calculation of halogen bond complex formation energy for a Br···O contact is estimated at 9.0–12.1 kJ/mol, compared to 5.4–7.5 kJ/mol for a Cl···O contact.[8]

Caption: Halogen bonding between a ligand and a protein backbone.

Case Study: 1,2,4-Oxadiazoles as Antibacterial Agents

Extensive SAR exploration has been performed on 1,2,4-oxadiazoles as antibiotics targeting Gram-positive bacteria, including MRSA.[16][17][18] This work provides clear examples of the principles discussed.

| Compound ID | R1 (Position 3) | R2 (Position 5) | Halogen | Activity (MIC vs S. aureus) | Reference |

| 1a | 4-(4-Cl -phenoxy)phenyl | 1H-Indol-5-yl | Chlorine | 0.78 µg/mL | [16] |

| 1b | 4-(4-Br -phenoxy)phenyl | 1H-Indol-5-yl | Bromine | 0.39 µg/mL | [16] |

| 2 | 4-(3-Cl ,4-F -phenoxy)phenyl | 1H-Indol-5-yl | Chlorine | 0.39 µg/mL | [16] |

| 3 | 4-Cl -phenyl | Pyrazin-2-yl | Chlorine | >50 µg/mL | [13] |

| 4 | 4-Cl -phenyl | Pyridin-4-yl | Chlorine | 12.5 µg/mL | [13] |

Causality Analysis:

-

Bromine vs. Chlorine (1a vs. 1b): The two-fold increase in potency when moving from the chloro (1a) to the bromo (1b) analog strongly suggests that a halogen bond is a key contributor to binding affinity. The superior halogen-bonding capability of bromine likely results in a more stable ligand-protein complex.[8]

-

Positional and Additive Effects (2): Compound 2 shows that combining halogen effects can be beneficial. The activity is maintained at a high level, indicating the binding pocket can accommodate this substitution pattern.

-

Importance of the Overall Structure (3 vs. 4): A comparison of compounds 3 and 4 highlights that the halogen's effect is context-dependent. A 4-chlorophenyl group at position 3 is not sufficient for activity on its own; the nature of the substituent at position 5 is equally critical for achieving potent antibacterial effects.[13]

Essential Methodologies for Validation

Rigorous characterization and biological evaluation are paramount to establishing a credible SAR.

Physicochemical and Structural Characterization

-

Spectroscopy: Confirmation of the chemical structure and purity of each synthesized analog is non-negotiable. Standard techniques include Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS) for molecular weight verification, and Infrared (IR) Spectroscopy to confirm functional groups.[14][19]

-

X-ray Crystallography: When single crystals can be obtained, X-ray diffraction provides unambiguous proof of structure and can reveal the precise intermolecular interactions, including halogen bonds, that stabilize the crystal lattice.[20][21][22]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard, self-validating method for quantifying the antibacterial potency of new compounds.

-

Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Prepare a standardized inoculum of the target bacterium (e.g., Staphylococcus aureus ATCC 29213) adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. Add the bacterial suspension to each well.

-

Controls (Self-Validation):

-

Positive Control: A well containing bacteria and a known effective antibiotic (e.g., vancomycin).

-

Negative Control: A well containing bacteria and growth medium with DMSO (vehicle control) but no test compound.

-

Sterility Control: A well containing only sterile growth medium.

-

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Endpoint Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring optical density with a plate reader.

Conclusion and Future Directions

The strategic incorporation of bromine and chlorine into the 1,2,4-oxadiazole scaffold is a highly effective strategy for the development of potent bioactive molecules. The structure-activity relationship is governed by a nuanced interplay between the halogen's position, its intrinsic physicochemical properties, and its capacity to form stabilizing halogen bonds within the biological target's binding site. SAR data clearly indicates that bromine is often superior to chlorine when a halogen bond is a critical determinant of affinity.

Future research in this area should focus on:

-

Computational Modeling: Employing computational tools to prospectively design molecules where halogen bonding is predicted to be a major contributor to binding energy, thereby reducing the number of analogs that need to be synthesized.[23][24]

-

Exploring Diverse Halogenation Patterns: Investigating di- and tri-halogenated analogs to probe more complex and potentially higher-affinity binding modes.

-

Target-Based Design: Solving co-crystal structures of halogenated 1,2,4-oxadiazoles bound to their protein targets to definitively visualize and validate the role of halogen bonding, providing a robust, atom-level foundation for the next cycle of rational drug design.

References

- Hernandes, M. Z., et al. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current Drug Targets.

- Zimmermann, M. O., et al. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.

- Wilcken, R., et al. (2013). Halogen bonding in medicinal chemistry. Journal of Medicinal Chemistry.

- Leite, A. C. L., et al. (2010). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design.

- Ford, M. C., & Ho, P. S. (2016). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC - NIH.

- He, W., et al. (2015). Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. NIH.

- Fershtat, L. L., & Epishina, M. A. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI.

- Glowacka, I. E., & Ciesielska, A. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.

- Lima, P. C., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC - NIH.

- Khan, I., et al. (2024). Derivatives of 1,2,4-oxadiazole ring.

- Dintzner, M. (2012). Computational Studies of Halogen Bonding Cooperativity: Past, Present, and Future. DePaul Discoveries.

- da Silva, G. G., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. NIH.

- Bhat, K. I., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists.

- Kumar, A., et al. (2022).

- Kumar, V., et al. (2022).

- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. organic-chemistry.org.

- Arshad, M., et al. (2014). 1,2,4-oxadiazole nucleus with versatile biological applications.

- Li, Y., et al. (2012).

- Romagnoli, R., et al. (2015). Structure-activity relationship for the oxadiazole class of antibiotics. PubMed - NIH.

- Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Arch Pharm (Weinheim).

- Santra, S., et al. (2018).

- Puzzarini, C., et al. (2022).

- Fokin, A. A., et al. (2005). Synthesis of 1,2,4-oxadiazoles (a review).

- He, W., et al. (2015). Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. PubMed.

- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. cambridgemedchemconsulting.com.

- Oliver, A. G., & Smith, M. D. (2017). Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. PMC - NIH.

- Kumar, A. (2023). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development.

Sources

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rroij.com [rroij.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jyoungpharm.org [jyoungpharm.org]

- 15. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 16. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-activity relationship for the oxadiazole class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole: A Potential Modulator of Kinase Signaling

Abstract: The 1,2,4-oxadiazole scaffold is a privileged five-membered heterocycle integral to modern medicinal chemistry, often employed as a bioisostere for amide and ester functionalities to enhance metabolic stability and modulate physicochemical properties.[1][2][3] This guide introduces 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole as a prospective enzyme inhibitor, with a strategic focus on the protein kinase family. The rationale for its design is rooted in the established contribution of 3,5-diaryl substitution patterns and the specific placement of halogen atoms to augment binding affinity and selectivity.[4][5] We present a comprehensive framework for its investigation, detailing a plausible synthetic route, robust characterization methods, and a multi-tiered evaluation strategy encompassing computational modeling, in vitro enzyme inhibition assays, and cell-based functional analyses. This document serves as a technical blueprint for researchers, scientists, and drug development professionals aiming to explore the therapeutic potential of this and structurally related compounds.

Section 1: The 1,2,4-Oxadiazole Scaffold in Drug Discovery

The 1,2,4-oxadiazole ring is a cornerstone of contemporary drug design due to its unique combination of chemical and biological properties.[6] As a five-membered aromatic heterocycle, it is metabolically robust and often serves as a bioisosteric replacement for hydrolytically labile ester and amide groups, a strategy that can significantly improve a compound's pharmacokinetic profile.[3][7] Derivatives of this scaffold have demonstrated a remarkably broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, with several compounds containing this motif advancing into clinical use.[6] The versatility of the 1,2,4-oxadiazole core stems from its ability to be readily substituted at the C3 and C5 positions, allowing for precise three-dimensional orientation of pharmacophoric groups to optimize interactions with biological targets.

Section 2: Rationale for Design and Target Selection

The design of 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole is a deliberate exercise in chemical logic, aimed at creating a potent and selective enzyme inhibitor.

-

The 3,5-Diaryl Motif : This arrangement provides a rigid, planar core that allows the two aryl rings to project into distinct sub-pockets of an enzyme's active site. This is a common and effective strategy in the design of kinase inhibitors, which often bind in the ATP-binding cleft.

-

The Role of Halogenation : The inclusion of bromine and chlorine atoms is a critical design element. Halogens can significantly modulate a molecule's electronic properties, lipophilicity, and metabolic stability.[8] Crucially, heavier halogens like bromine and chlorine can participate in halogen bonding, a non-covalent interaction with backbone carbonyls or other electron-rich atoms in a protein's active site.[4][5] This interaction can confer a significant boost in binding affinity and specificity that is distinct from traditional hydrogen bonding.[5]

-

Proposed Target: VEGFR-2 Kinase : Based on the structural motifs present in many known kinase inhibitors, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is proposed as a high-priority hypothetical target. VEGFR-2 is a key receptor tyrosine kinase that mediates angiogenesis, and its dysregulation is a hallmark of many cancers.[9][10] Its inhibition is a clinically validated strategy for cancer therapy.[11] The 3,5-diaryl-1,2,4-oxadiazole scaffold is well-suited to occupy the ATP-binding site of VEGFR-2, making it a logical and compelling target for initial investigation.

Section 3: Synthesis and Characterization

A robust and reproducible synthesis is the foundation of any chemical biology investigation. The most direct route to 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an amidoxime with an acyl chloride.[6][12][13]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2-Bromobenzamidoxime

-

Dissolve 2-bromobenzonitrile (1.0 eq) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 2-bromobenzamidoxime.

Step 2: Cyclization to form 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole

-

Dissolve 2-bromobenzamidoxime (1.0 eq) in a suitable aprotic solvent such as pyridine or dioxane.

-

Cool the solution to 0°C in an ice bath.

-

Add 3-chlorobenzoyl chloride (1.1 eq) dropwise to the solution while stirring.

-

Allow the reaction to warm to room temperature and then heat to 80-100°C for 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Cool the mixture and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-